N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
CAS No.: 865286-39-1
Cat. No.: VC4475504
Molecular Formula: C23H19N3O3
Molecular Weight: 385.423
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865286-39-1 |
|---|---|
| Molecular Formula | C23H19N3O3 |
| Molecular Weight | 385.423 |
| IUPAC Name | N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |
| Standard InChI | InChI=1S/C23H19N3O3/c1-28-19-14-8-13-18(15-19)22-25-26-23(29-22)24-21(27)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,24,26,27) |
| Standard InChI Key | KUYWBKACGVSMPN-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Synthesis Methods
The synthesis of similar oxadiazole derivatives typically involves the reaction of a hydrazide with a suitable acid chloride in the presence of a dehydrating agent. For N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide, the synthesis involves 3-methoxybenzoic acid hydrazide reacting with 2-methylbenzoyl chloride. A similar approach might be applicable for N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide, using 2,2-diphenylacetyl chloride instead.
Comparison with Similar Compounds
Similar compounds, such as N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide and N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide, have been studied for their biological activities. These compounds exhibit anti-inflammatory and anticancer properties due to their oxadiazole moieties.
| Compound | Biological Activity | Unique Features |
|---|---|---|
| N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide | Antimicrobial, anticancer | Methoxy group at 3-position |
| N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide | Anti-inflammatory, anticancer | Oxolan-2-ylmethylsulfamoyl substituent |
Future Research Directions
Given the potential biological significance of oxadiazole derivatives, further research on N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide could focus on its synthesis optimization, biological activity evaluation, and structure-activity relationship studies. These investigations could provide insights into its therapeutic potential and contribute to the development of new drugs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume